molecular formula C10H17ClO3 B14392285 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane CAS No. 89878-88-6

1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane

Cat. No.: B14392285
CAS No.: 89878-88-6
M. Wt: 220.69 g/mol
InChI Key: LFQWFYIEDPUOCY-UHFFFAOYSA-N
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Description

1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane is a chemical compound known for its unique structure and properties It belongs to the class of cyclopropane derivatives, which are characterized by a three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane typically involves the reaction of a suitable cyclopropane precursor with a chlorinated methoxy compound. The reaction conditions often require the presence of a strong base to facilitate the formation of the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential to monitor the quality of the compound during production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile, such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane: A similar compound with a longer alkyl chain.

    1-(1-Chloro-2,2,2-trimethoxyethylidene)-2,3-dimethylcyclopropane: A compound with additional methyl groups on the cyclopropane ring.

Uniqueness

1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane is unique due to its specific alkyl chain length and the presence of the chloro and methoxy groups

Properties

CAS No.

89878-88-6

Molecular Formula

C10H17ClO3

Molecular Weight

220.69 g/mol

IUPAC Name

1-(1-chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane

InChI

InChI=1S/C10H17ClO3/c1-5-7-6-8(7)9(11)10(12-2,13-3)14-4/h7H,5-6H2,1-4H3

InChI Key

LFQWFYIEDPUOCY-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1=C(C(OC)(OC)OC)Cl

Origin of Product

United States

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